2,4,6-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4,6-trimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-12-16(2)23(17(3)13-15)31(29,30)26-19-8-7-9-20(14-19)27-18(4)25-22-11-6-5-10-21(22)24(27)28/h5-14,26H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIMXYQPXPOQPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Substitution Reactions:
Sulfonamide Formation: The final step involves the reaction of the quinazolinone derivative with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction of the quinazolinone moiety can yield dihydroquinazolinone derivatives, which may exhibit different biological activities.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated or other substituted derivatives on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor. The quinazolinone moiety is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, 2,4,6-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is explored for its antibacterial properties. Sulfonamides are well-known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable sulfonamide linkage.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The quinazolinone moiety may also interact with other molecular targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Critical Analysis of Contradictions and Limitations
- Anti-Inflammatory vs. Calcium Signaling: highlights anti-inflammatory activity in quinazolinones, while emphasizes m-3M3FBS’s calcium-mediated effects. This suggests structural nuances dictate mechanistic divergence.
- Substituent Trade-offs: Halogenated quinazolinones () show higher anti-inflammatory activity than methyl-substituted analogues, but the target’s methyl groups may improve metabolic stability .
- Data Gaps: Limited direct pharmacological data for the target compound necessitate reliance on SAR extrapolations from structural analogues.
Biological Activity
2,4,6-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. The compound's structure integrates a sulfonamide group with a quinazolinone moiety, which is often associated with various pharmacological activities, including antibacterial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2,4,6-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is C24H23N3O3S. The compound features several notable structural elements:
- Sulfonamide Group : Known for antibacterial properties.
- Quinazolinone Moiety : Often linked to anticancer activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The following mechanisms have been identified:
- Enzyme Inhibition : As a sulfonamide, the compound may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Calcium Modulation : Studies indicate that similar compounds can increase intracellular calcium concentrations, affecting cellular signaling pathways and potentially inducing apoptosis in cancer cells .
- Phospholipase C Activation : There is evidence suggesting that derivatives of this compound activate phospholipase C, leading to increased vascular smooth muscle reactivity through enhanced calcium influx from intracellular stores .
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound and its analogs:
Case Studies
Several case studies have highlighted the biological activity of compounds related to 2,4,6-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide:
- Calcium Influx and Apoptosis : Research on m-3M3FBS (a related compound) demonstrated that it significantly increases calcium influx in smooth muscle cells, leading to enhanced contractility and potential apoptotic effects in cancer cells .
- Therapeutic Implications : Investigations into the use of quinazolinone derivatives have suggested their role in cancer therapy due to their ability to induce apoptosis selectively in malignant cells while minimizing effects on normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
